Welcome to the BenchChem Online Store!
molecular formula C9H9N3 B8809170 2-(1H-imidazol-1-ylmethyl)pyridine CAS No. 62154-62-5

2-(1H-imidazol-1-ylmethyl)pyridine

Cat. No. B8809170
M. Wt: 159.19 g/mol
InChI Key: GGWVGNGJDGJFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04528195

Procedure details

A solution of 2-chloromethylpyridine hydrochloride (16.4 g, 0.1 mol) in ethanol (50 ml) was added dropwise to a stirred, boiling solution of potassium tert-butoxide (22.4 g, 0.2 mol) and imidazole (6.8 g, 0.1 mol) in dry butan-1-ol (100 ml). Following the addition, the reaction mixture was stirred and heated under reflux for 5 h. After removal of the solvents under reduced pressure, the resulting oil was dissolved in hydrochloric acid (150 ml, 2M), and the acid solution was washed with ether (100 ml). The acid solution was then basified with sodium hydroxide solution (10M), and the basic solution was extracted with chloroform (3×100 ml). The chloroform solutions were combined, dried (MgSO4), and the chloroform was then removed under reduced pressure. The residue was purified by using a silica-gel column and by elution with chloroform/methanol (9:1). The resulting solid was recrystallised from ethanol/light petroleum affording 1-(2-pyridylmethyl)imidazole as white cubes m.p. 79°-80°.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.CC(C)([O-])C.[K+].[NH:16]1[CH:20]=[CH:19][N:18]=[CH:17]1>C(O)C.C(O)CCC>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][N:16]1[CH:20]=[CH:19][N:18]=[CH:17]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvents under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in hydrochloric acid (150 ml, 2M)
WASH
Type
WASH
Details
the acid solution was washed with ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the basic solution was extracted with chloroform (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the chloroform was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by elution with chloroform/methanol (9:1)
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallised from ethanol/light petroleum

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.